molecular formula C24H16Cl4N2O2 B14923985 methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B14923985
M. Wt: 506.2 g/mol
InChI Key: XDDFJBDGMQGNJJ-UHFFFAOYSA-N
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Description

Methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound featuring a pyrazole ring substituted with dichlorophenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Scientific Research Applications

Methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The dichlorophenyl groups and the pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of a pyrazole ring and dichlorophenyl groups, which confer specific chemical and biological properties not found in simpler benzoate esters.

Properties

Molecular Formula

C24H16Cl4N2O2

Molecular Weight

506.2 g/mol

IUPAC Name

methyl 4-[[3,5-bis(3,4-dichlorophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H16Cl4N2O2/c1-32-24(31)15-4-2-14(3-5-15)13-30-23(17-7-9-19(26)21(28)11-17)12-22(29-30)16-6-8-18(25)20(27)10-16/h2-12H,13H2,1H3

InChI Key

XDDFJBDGMQGNJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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